Cas no 90869-05-9 (methyl 3-(4-bromophenyl)aminopropanoate)

Methyl 3-(4-bromophenyl)aminopropanoate is a brominated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a stable molecular structure due to the presence of the 4-bromophenyl group, which enhances reactivity in cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. The ester functionality provides versatility for further derivatization, including hydrolysis or transesterification. This compound is particularly useful in the preparation of bioactive molecules, where the bromine substituent serves as a handle for selective functionalization. High purity and consistent performance make it a reliable choice for research and industrial applications requiring precise synthetic control.
methyl 3-(4-bromophenyl)aminopropanoate structure
90869-05-9 structure
Product name:methyl 3-(4-bromophenyl)aminopropanoate
CAS No:90869-05-9
MF:C10H12BrNO2
MW:258.111782073975
MDL:MFCD08273703
CID:5611247
PubChem ID:6917282

methyl 3-(4-bromophenyl)aminopropanoate Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Bromo-phenylamino)-propionic acid methyl ester
    • β-Alanine, N-(4-bromophenyl)-, methyl ester
    • methyl 3-(4-bromophenyl)aminopropanoate
    • MDL: MFCD08273703
    • Inchi: 1S/C10H12BrNO2/c1-14-10(13)6-7-12-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3
    • InChI Key: BGHVIEGAPNCZOB-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CCNC1=CC=C(Br)C=C1

Experimental Properties

  • Density: 1.449±0.06 g/cm3(Predicted)
  • Melting Point: 65-66 °C
  • Boiling Point: 355.5±27.0 °C(Predicted)
  • pka: 3.51±0.50(Predicted)

methyl 3-(4-bromophenyl)aminopropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8516883-1.0g
methyl 3-[(4-bromophenyl)amino]propanoate
90869-05-9 95.0%
1.0g
$541.0 2025-03-21
Enamine
EN300-8516883-5.0g
methyl 3-[(4-bromophenyl)amino]propanoate
90869-05-9 95.0%
5.0g
$1572.0 2025-03-21
Enamine
EN300-8516883-0.5g
methyl 3-[(4-bromophenyl)amino]propanoate
90869-05-9 95.0%
0.5g
$520.0 2025-03-21
Enamine
EN300-8516883-0.1g
methyl 3-[(4-bromophenyl)amino]propanoate
90869-05-9 95.0%
0.1g
$476.0 2025-03-21
Enamine
EN300-8516883-0.25g
methyl 3-[(4-bromophenyl)amino]propanoate
90869-05-9 95.0%
0.25g
$498.0 2025-03-21
Enamine
EN300-8516883-10.0g
methyl 3-[(4-bromophenyl)amino]propanoate
90869-05-9 95.0%
10.0g
$2331.0 2025-03-21
Enamine
EN300-8516883-2.5g
methyl 3-[(4-bromophenyl)amino]propanoate
90869-05-9 95.0%
2.5g
$1063.0 2025-03-21
Enamine
EN300-8516883-5g
methyl 3-[(4-bromophenyl)amino]propanoate
90869-05-9
5g
$1572.0 2023-09-02
Enamine
EN300-8516883-10g
methyl 3-[(4-bromophenyl)amino]propanoate
90869-05-9
10g
$2331.0 2023-09-02
Enamine
EN300-8516883-0.05g
methyl 3-[(4-bromophenyl)amino]propanoate
90869-05-9 95.0%
0.05g
$455.0 2025-03-21

Additional information on methyl 3-(4-bromophenyl)aminopropanoate

Methyl 3-(4-bromophenyl)aminopropanoate (CAS No. 90869-05-9): A Comprehensive Overview in Modern Chemical Biology

Methyl 3-(4-bromophenyl)aminopropanoate, identified by its unique chemical identifier CAS No. 90869-05-9, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a 4-bromophenyl group and an aminopropanoate moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both bromine and amine functionalities makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.

The methyl 3-(4-bromophenyl)aminopropanoate structure is characterized by its ability to participate in various chemical reactions, including nucleophilic substitution, condensation, and coupling reactions. These properties make it a valuable building block in organic synthesis, enabling the construction of intricate molecular frameworks. In recent years, there has been a growing interest in exploring the pharmacological potential of this compound, particularly in the context of drug discovery and development.

One of the most compelling aspects of methyl 3-(4-bromophenyl)aminopropanoate is its role as a precursor in the synthesis of biologically active compounds. The 4-bromophenyl group, known for its ability to interact with various biological targets, has been extensively studied for its potential in modulating cellular processes. For instance, studies have shown that derivatives of this moiety can exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for therapeutic intervention.

In addition to its structural versatility, methyl 3-(4-bromophenyl)aminopropanoate has been investigated for its potential applications in medicinal chemistry. Recent research has highlighted its utility in the synthesis of small-molecule inhibitors targeting specific disease pathways. For example, researchers have utilized this compound to develop novel agents that interfere with kinases and other signaling molecules involved in cancer progression. These findings underscore the importance of methyl 3-(4-bromophenyl)aminopropanoate as a key intermediate in the design of next-generation therapeutics.

The pharmacological properties of methyl 3-(4-bromophenyl)aminopropanoate have also been explored in the context of neurodegenerative diseases. Studies suggest that compounds containing the 4-bromophenyl moiety may have neuroprotective effects, potentially making them useful in treating conditions such as Alzheimer's and Parkinson's disease. Further investigation into the mechanism of action of these compounds could lead to the identification of novel therapeutic strategies for these debilitating disorders.

Another area where methyl 3-(4-bromophenyl)aminopropanoate has shown promise is in the field of immunology. Researchers have demonstrated that derivatives of this compound can modulate immune responses by interacting with various immune cells and signaling pathways. This capability makes it a valuable tool for developing immunomodulatory agents that could be used to treat autoimmune diseases or enhance vaccine efficacy.

The synthetic utility of methyl 3-(4-bromophenyl)aminopropanoate extends beyond its biological applications. Chemists have leveraged its reactivity to develop innovative synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations. These advances have not only streamlined the synthesis of this compound but also provided new tools for constructing complex molecular architectures.

In conclusion, methyl 3-(4-bromophenyl)aminopropanoate (CAS No. 90869-05-9) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its structural features, combined with its reactivity, make it an invaluable intermediate for synthesizing biologically active molecules. Recent studies have highlighted its role in drug discovery, particularly in the development of agents targeting cancer, neurodegenerative diseases, and immune disorders. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of modern chemical biology.

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